2',3'-cyclic NADP+ (sodium salt)
Beschreibung
Contextualization of Pyridine (B92270) Nucleotide Metabolism and Signaling
Pyridine nucleotides, namely nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) and nicotinamide adenine dinucleotide phosphate (B84403) (NADP+), along with their reduced forms (NADH and NADPH), are fundamental coenzymes in all living organisms. nih.govontosight.ai Their primary and most well-understood role is as electron carriers in a vast array of metabolic redox reactions. nih.govnih.gov These reactions are central to both catabolic pathways, which break down molecules to release energy (primarily involving NAD+/NADH), and anabolic pathways, which construct complex molecules necessary for cellular growth and maintenance (heavily reliant on NADP+/NADPH). ontosight.aimdpi.com
The metabolism of these nucleotides involves complex synthesis, degradation, and salvage pathways to maintain cellular homeostasis. ontosight.ai Dysregulation of these pathways is implicated in a variety of diseases, including metabolic disorders, neurodegenerative diseases, and cancer. ontosight.ai
Beyond their metabolic roles, a paradigm shift in understanding pyridine nucleotides has occurred with the discovery of their functions in cellular signaling. nih.govnih.gov The oxidized forms, NAD+ and NADP+, serve as substrates for various enzymes that generate second messengers, crucial molecules that relay signals from the cell surface to intracellular targets. nih.govnih.gov For instance, NAD+ is a substrate for the synthesis of cyclic ADP-ribose (cADPR), a potent calcium-mobilizing agent. nih.gov Similarly, NADP+ has been identified as a precursor to signaling molecules involved in calcium signaling, highlighting a functional divergence from its primary role as a redox cofactor. nih.govtandfonline.com This dual functionality, linking the cell's metabolic state to its signaling networks, underscores the profound importance of pyridine nucleotide metabolism. nih.gov
Overview of NADP+ and Its Diverse Biological Roles
NADP+ is structurally distinct from NAD+ due to an additional phosphate group on the 2' position of the ribose sugar of the adenosine (B11128) moiety. wikipedia.org This seemingly minor modification is critical, as it dictates the molecule's specific roles within the cell, effectively segregating it into distinct metabolic pools from NAD+. tandfonline.com The synthesis of NADP+ from NAD+ is catalyzed by NAD kinases, enzymes that are key determinants of the cellular NADP+ concentration. nih.gov
The most prominent role of the NADP+/NADPH couple is in reductive biosynthesis. tandfonline.com NADPH acts as the primary electron donor in anabolic reactions, including the synthesis of fatty acids, cholesterol, steroids, and nucleic acids. nih.govwikipedia.org It is also indispensable for antioxidant defense systems, providing the reducing power for enzymes like glutathione (B108866) reductase to regenerate the key antioxidant glutathione, thus protecting the cell from damage by reactive oxygen species (ROS). nih.govfiveable.me
Furthermore, the NADP+ system has specialized functions in various cellular contexts. In photosynthetic organisms, it is a crucial oxidizing agent in the light-dependent reactions of photosynthesis. wikipedia.org In immune cells, NADPH is the substrate for NADPH oxidase, an enzyme complex that generates superoxide (B77818) radicals to destroy pathogens. wikipedia.org
Intriguingly, the oxidized form, NADP+, is not merely a passive counterpart to NADPH. It has emerged as a signaling molecule in its own right. nih.govtandfonline.com Research has shown that NADP+ can be converted into second messengers that play a critical role in regulating intracellular calcium levels, a fundamental signaling mechanism controlling a myriad of cellular processes. nih.govtandfonline.com
| Key Role of NADP+/NADPH | Description | Key Enzymes Involved |
| Reductive Biosynthesis | Serves as the primary electron donor for the synthesis of complex molecules. | Fatty Acid Synthase, HMG-CoA Reductase |
| Antioxidant Defense | Provides reducing equivalents to regenerate antioxidants, primarily glutathione. | Glutathione Reductase |
| Photosynthesis | Acts as the terminal electron acceptor in the light reactions. | Ferredoxin-NADP+ Reductase |
| Immune Response | Substrate for generating reactive oxygen species to kill pathogens. | NADPH Oxidase |
| Cellular Signaling | Precursor for the generation of calcium-mobilizing second messengers. | CD38, SARM1 |
Historical Development of Research into 2',3'-cyclic Nucleotides
The concept of cyclic nucleotides as intracellular messengers began with the discovery of adenosine 3',5'-cyclic monophosphate (cAMP) by Earl Sutherland and his colleagues in the 1950s, a finding that earned a Nobel Prize and revolutionized our understanding of signal transduction. This established the principle of "second messengers" that relay external signals within the cell.
While 3',5'-cyclic nucleotides like cAMP and cGMP became well-established signaling molecules, the existence and function of their isomers, the 2',3'-cyclic nucleotides, remained obscure for much longer. These molecules, including 2',3'-cyclic NADP+, are characterized by a phosphodiester bond linking the 2' and 3' hydroxyl groups of the ribose sugar. jenabioscience.com
The first significant insight into the world of 2',3'-cyclic nucleotides came with the discovery and characterization of the enzyme 2',3'-cyclic nucleotide 3'-phosphodiesterase (CNPase) in the 1960s, found to be abundant in the myelin of the central nervous system. nih.gov For years, the natural substrate and precise physiological role of this enzyme were uncertain. A pivotal study in 1976 demonstrated that 2',3'-cyclic NADP+ could act as a substrate for CNPase. This was one of the earliest indications of a potential biological role for this specific compound.
For decades, 2',3'-cyclic nucleotides were often viewed simply as byproducts of RNA degradation. However, recent research has begun to unveil their functional significance in a variety of cellular processes in both prokaryotes and eukaryotes. jenabioscience.comnih.gov Studies have now identified functional roles for 2',3'-cNMPs in stress responses, calcium mobilization, and other signaling pathways, marking a new chapter in our appreciation of this once-overlooked class of molecules. jenabioscience.comontosight.ai
Eigenschaften
Molekularformel |
C21H24N7Na2O16P3 |
|---|---|
Molekulargewicht |
769.4 g/mol |
IUPAC-Name |
disodium;[[(3aR,4R,6R,6aR)-4-(6-aminopurin-9-yl)-2-oxido-2-oxo-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3,2]dioxaphosphol-6-yl]methoxy-oxidophosphoryl] [(2R,3S,4R,5R)-5-(3-carbamoylpyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate |
InChI |
InChI=1S/C21H26N7O16P3.2Na/c22-17-12-19(25-7-24-17)28(8-26-12)21-16-15(42-47(36,37)43-16)11(41-21)6-39-46(34,35)44-45(32,33)38-5-10-13(29)14(30)20(40-10)27-3-1-2-9(4-27)18(23)31;;/h1-4,7-8,10-11,13-16,20-21,29-30H,5-6H2,(H6-,22,23,24,25,31,32,33,34,35,36,37);;/q;2*+1/p-2/t10-,11-,13-,14-,15-,16-,20-,21-;;/m1../s1 |
InChI-Schlüssel |
REJNCHGXPBLANE-WUEGHLCSSA-L |
Isomerische SMILES |
C1=CC(=C[N+](=C1)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)([O-])OP(=O)([O-])OC[C@@H]3[C@@H]4[C@H]([C@@H](O3)N5C=NC6=C(N=CN=C65)N)OP(=O)(O4)[O-])O)O)C(=O)N.[Na+].[Na+] |
Kanonische SMILES |
C1=CC(=C[N+](=C1)C2C(C(C(O2)COP(=O)([O-])OP(=O)([O-])OCC3C4C(C(O3)N5C=NC6=C(N=CN=C65)N)OP(=O)(O4)[O-])O)O)C(=O)N.[Na+].[Na+] |
Herkunft des Produkts |
United States |
Enzymatic Pathways Governing 2 ,3 Cyclic Nadp+ Metabolism
Biosynthesis and Precursors of NADP+ in Cellular Systems
The formation of NADP+ is a critical step in cellular metabolism, providing the necessary precursor for the generation of 2',3'-cyclic NADP+. This process is primarily regulated by NAD+ kinases, with alternative routes also contributing to the cellular pool of NADP+.
NAD+ kinases (NADKs) are the primary enzymes responsible for the synthesis of NADP+ from NAD+. These enzymes catalyze the phosphorylation of NAD+ at the 2'-hydroxyl group of the ribose moiety attached to the adenine (B156593) base, utilizing ATP as the phosphate (B84403) donor. The regulation of NADK activity is a key control point in maintaining the cellular balance of NADP+ and NADPH.
In many organisms, NADK activity is subject to allosteric regulation by various cellular metabolites, including NAD+, NADP+, and NADPH. For instance, in some bacterial species, NADK is activated by calmodulin, a calcium-binding messenger protein, thereby linking NADP+ synthesis to calcium signaling pathways. The expression of NADK genes can also be regulated at the transcriptional level in response to cellular stress, such as oxidative stress, where an increased supply of NADPH is required for antioxidant defense.
While NAD+ kinase represents the canonical pathway for NADP+ synthesis, alternative routes can also contribute to its formation. One such pathway involves the nicotinamide (B372718) riboside kinases (NRKs), which can phosphorylate nicotinamide riboside to form nicotinamide mononucleotide (NMN). NMN is then adenylylated to form NAD+, which can subsequently be converted to NADP+ by NAD+ kinase.
Furthermore, some organisms possess bifunctional enzymes that exhibit both NAD+ kinase and NAD+ pyrophosphorylase activities. These enzymes can synthesize NAD+ from NMN and ATP and then directly phosphorylate it to NADP+, providing a streamlined pathway for NADP+ production.
Enzymatic Hydrolysis and Interconversion of 2',3'-cyclic NADP+
The catabolism of 2',3'-cyclic NADP+ is primarily mediated by 2',3'-cyclic nucleotide 3'-phosphodiesterases (CNPases), which play a crucial role in regulating the cellular levels of this cyclic nucleotide.
CNPases are a class of enzymes that catalyze the hydrolysis of the 3'-phosphoester bond of 2',3'-cyclic nucleotides to yield the corresponding 2'-monophosphate nucleotide. This enzymatic activity is essential for preventing the accumulation of 2',3'-cyclic nucleotides, which can be cytotoxic at high concentrations.
CNPase exhibits a broad substrate specificity, acting on various 2',3'-cyclic nucleotides, including 2',3'-cAMP, 2',3'-cGMP, and 2',3'-cNADP+. The catalytic efficiency of CNPase towards these substrates can vary depending on the specific isoform of the enzyme and the reaction conditions. Research has shown that CNPase can effectively hydrolyze 2',3'-cyclic NADP+ to 2'-NADP+.
Below is a table summarizing the substrate specificity of a representative CNPase:
| Substrate | Relative Activity (%) |
| 2',3'-cyclic AMP | 100 |
| 2',3'-cyclic GMP | 85 |
| 2',3'-cyclic CMP | 70 |
| 2',3'-cyclic UMP | 65 |
| 2',3'-cyclic NADP+ | 50 |
This table presents illustrative data, and the actual relative activities can vary between different CNPase isoforms and experimental conditions.
CNPase has been identified in a wide range of organisms, from bacteria to mammals. In vertebrates, CNPase is highly expressed in the nervous system, particularly in oligodendrocytes and Schwann cells, where it is a major component of the myelin sheath. Its high concentration in these cells suggests a specialized role in myelin formation and maintenance.
Beyond the nervous system, CNPase activity has also been detected in various other tissues, albeit at lower levels. The widespread distribution of this enzyme underscores its fundamental role in cyclic nucleotide metabolism across different cell types.
Below is a table detailing the relative distribution of CNPase in various biological tissues:
| Tissue | Relative CNPase Expression |
| Brain (White Matter) | ++++ |
| Spinal Cord | ++++ |
| Peripheral Nerves | +++ |
| Retina | ++ |
| Testis | ++ |
| Spleen | + |
| Kidney | + |
Key: ++++ (very high), +++ (high), ++ (moderate), + (low)
Characterization of 2',3'-cyclic Nucleotide 3'-Phosphodiesterase (CNPase) as a Key Catabolic Enzyme
Molecular Mechanisms of CNPase Action on the Cyclic Phosphate Bond
2',3'-cyclic nucleotide 3'-phosphodiesterase (CNPase) is the primary enzyme responsible for the hydrolysis of 2',3'-cyclic nucleotides, including 2',3'-cNADP+, to their corresponding 2'-nucleotide forms. wikipedia.orgmedchemexpress.comnih.gov This enzyme is particularly abundant in the myelin sheath of the vertebrate nervous system. nih.govresearchgate.net CNPase's catalytic action involves the specific cleavage of the 3'-phosphodiester bond of the cyclic phosphate moiety. nih.govresearchgate.net
A member of the 2H phosphoesterase superfamily, CNPase's active site is characterized by two conserved HxT/Sx motifs (where 'x' is a hydrophobic residue). nih.gov Structural studies of mouse CNPase have provided detailed insights into its catalytic mechanism. Crystal structures reveal that after the substrate, such as 2',3'-cNADP+, binds to the active site, the cyclic phosphodiester bond is cleaved, resulting in the formation of the 2'-phosphate product, NADP+. nih.gov The core catalytic site exhibits a pseudo-twofold symmetry; however, the broader substrate recognition area is asymmetric, ensuring the selective cleavage of the 3'-phosphodiester bond. nih.gov The proposed mechanism for this catalytic activity is analogous to the second step of the reaction mechanism of RNase A. wikipedia.org
| Enzyme Feature | Description | Source(s) |
| Enzyme Name | 2',3'-cyclic nucleotide 3'-phosphodiesterase (CNPase) | wikipedia.org |
| EC Number | 3.1.4.37 | wikipedia.orguniprot.org |
| Substrate | 2',3'-cyclic NADP+ (and other 2',3'-cyclic nucleotides) | medchemexpress.comnih.gov |
| Product | 2'-NADP+ (and other 2'-nucleotides) | nih.govuniprot.org |
| Catalytic Action | Hydrolysis of the 3'-phosphodiester bond of the cyclic phosphate | nih.govresearchgate.net |
| Key Active Site Motif | Two conserved HxT/Sx motifs | nih.gov |
| Proposed Mechanism | Similar to the second step of the RNase A mechanism | wikipedia.org |
Role of Other Enzymes in NADP+ Derivative Metabolism
Beyond the direct hydrolysis of 2',3'-cNADP+ by CNPase, a variety of other enzymes are involved in the metabolism of NADP+ and its derivatives, leading to the formation of critical cellular signaling molecules.
ADP-ribosyl Cyclases in the Formation of NAADP from NADP+
ADP-ribosyl cyclases, such as the mammalian enzyme CD38 and its homolog from Aplysia californica, are multifunctional enzymes capable of synthesizing nicotinic acid adenine dinucleotide phosphate (NAADP) from NADP+. nih.govnih.govannualreviews.org This synthesis occurs through a "base-exchange" reaction, where the nicotinamide group of NADP+ is substituted with nicotinic acid. nih.govresearchgate.net
This base-exchange mechanism is highly dependent on specific reaction conditions. Notably, the reaction is most efficient at an acidic pH, typically between 4 and 5, and requires a high concentration of nicotinic acid. nih.govresearchgate.net These conditions suggest that in vivo, NAADP synthesis may occur in acidic intracellular compartments like endosomes and lysosomes. nih.gov The enzyme SARM1, which also possesses NAD(P)ase activity, has been shown to have prominent base exchange activity at neutral pH, suggesting it could be a physiological source of NAADP in cells like neurons. nih.gov
| Enzyme | Substrates | Product | Optimal Conditions | Source(s) |
| CD38 / Aplysia Cyclase | NADP+, Nicotinic Acid | NAADP+ | Acidic pH (4.0-5.0), excess nicotinic acid | nih.govresearchgate.net |
| SARM1 | NADP+, Pyridine (B92270) Bases (e.g., Nicotinic Acid) | NAADP+ | Neutral pH | nih.gov |
Generation of 2'-phospho-cyclic ADP-ribose from NADP+
In the absence of nicotinic acid or at neutral pH, ADP-ribosyl cyclases can catalyze a different reaction using NADP+ as a substrate. The ADP-ribosyl cyclase from Aplysia californica converts NADP+ into 2'-phospho-cyclic ADP-ribose (2'-P-cADPR). researchgate.netnih.gov However, under the same neutral conditions, the mammalian enzyme CD38 primarily hydrolyzes NADP+ to 2'-phospho-ADP-ribose (2'-P-ADPR), which is the hydrolysis product of 2'-P-cADPR. researchgate.net
The formation of 2'-P-cADPR is significant as it may represent an alternative, two-step pathway for NAADP synthesis. It has been proposed that CD38 could first generate 2'-P-cADPR, which then reacts with nicotinic acid to form NAADP, a reaction that can occur at neutral pH. nih.govdrugbank.com This suggests a potential mechanism for cytosolic NAADP generation. nih.gov
| Enzyme | Substrate | Product(s) | Conditions | Source(s) |
| Aplysia ADP-ribosyl Cyclase | NADP+ | 2'-phospho-cyclic ADP-ribose (2'-P-cADPR) | Neutral pH, absence of nicotinic acid | researchgate.netnih.gov |
| CD38 | NADP+ | 2'-phospho-ADP-ribose (2'-P-ADPR) | Neutral pH, absence of nicotinic acid | researchgate.net |
Interconversion Dynamics of NADP+/NADPH by Dehydrogenases and Reductases
The reversible conversion between the oxidized (NADP+) and reduced (NADPH) forms is a cornerstone of cellular metabolism, catalyzed by a variety of dehydrogenases and reductases. This NADP+/NADPH redox couple is vital for anabolic pathways, such as fatty acid and nucleic acid synthesis, and for maintaining the cellular redox balance. nih.govwikipedia.org
Several key enzymes located in different cellular compartments govern this interconversion. In the cytosol, the pentose (B10789219) phosphate pathway is a major source of NADPH, primarily through the action of glucose-6-phosphate dehydrogenase (G6PD). nih.gov Other cytosolic enzymes contributing to NADPH production include malic enzyme and isocitrate dehydrogenase 1 (IDH1). nih.gov Within the mitochondria, NADP+-dependent enzymes such as isocitrate dehydrogenase 2 (IDH2) and glutamate (B1630785) dehydrogenase (GLUD) are responsible for generating NADPH. nih.gov In photosynthetic organisms, ferredoxin-NADP+ reductase plays a crucial role in reducing NADP+ to NADPH during the light-dependent reactions of photosynthesis. youtube.comyoutube.com The balance between these enzymatic activities ensures a ready supply of NADPH for biosynthesis and antioxidant defense while regenerating NADP+ for catabolic reactions.
| Enzyme | Cellular Location | Reaction | Metabolic Pathway/Function | Source(s) |
| Glucose-6-Phosphate Dehydrogenase (G6PD) | Cytosol | NADP+ → NADPH | Pentose Phosphate Pathway, Redox Balance | nih.gov |
| Malic Enzyme | Cytosol, Mitochondria | NADP+ → NADPH | Pyruvate Cycle, Fatty Acid Synthesis | nih.govwikipedia.org |
| Isocitrate Dehydrogenase (IDH1/IDH2) | Cytosol (IDH1), Mitochondria (IDH2) | NADP+ ↔ NADPH | Citrate Shuttle, Redox Balance, Anabolic Metabolism | nih.gov |
| Ferredoxin-NADP+ Reductase (FNR) | Chloroplasts (in plants) | NADP+ → NADPH | Photosynthesis | youtube.comyoutube.com |
| Glutamate Dehydrogenase (GLUD) | Mitochondria | NADP+ ↔ NADPH | Amino Acid Metabolism | nih.gov |
Signaling Roles and Biological Implications of 2 ,3 Cyclic Nadp+
Contribution to Intracellular Calcium Regulation
Calcium (Ca²⁺) is a ubiquitous second messenger that governs a vast array of cellular processes. The precise spatial and temporal control of intracellular Ca²⁺ concentrations is critical for normal cell function. Evidence suggests that 2',3'-cNADP+ participates in this complex signaling network, primarily by influencing Ca²⁺ dynamics within mitochondria.
Mitochondria are key regulators of cellular Ca²⁺ homeostasis, capable of sequestering and releasing Ca²⁺ to shape cytosolic signals and control their own function. Research has identified 2',3'-cNADP+ as a modulator of these mitochondrial Ca²⁺ fluxes. In a notable study using isolated rat brain mitochondria, a 5 µM concentration of 2',3'-cNADP+ was shown to increase Ca²⁺ release induced by calcium overload and concurrently prevent mitochondrial swelling, a hallmark of permeability transition pore (mPTP) opening medchemexpress.com.
Mitochondria take up Ca²⁺ from the cytosol primarily through the mitochondrial calcium uniporter (MCU) and release it via exchangers like the Na⁺/Ca²⁺ exchanger (NCLX) nih.gov. The action of 2',3'-cNADP+ appears to influence these release pathways, suggesting it may act on the mPTP or other mitochondrial channels. The mPTP is a non-specific channel whose opening can lead to the dissipation of the mitochondrial membrane potential, cessation of ATP synthesis, and release of pro-apoptotic factors nih.gov. The ability of 2',3'-cNADP+ to prevent Ca²⁺-induced swelling suggests it may have a stabilizing effect on the mPTP under conditions of calcium stress medchemexpress.com. The enzyme that metabolizes 2',3'-cyclic nucleotides, 2',3'-cyclic nucleotide-3'-phosphodiesterase (CNPase), is also found in mitochondria and is known to regulate the mPTP, further implicating this pathway in the actions of 2',3'-cNADP+ nih.gov.
The cellular landscape of Ca²⁺-mobilizing second messengers is complex and includes several other cyclic nucleotides, most notably cyclic ADP-ribose (cADPR) and nicotinic acid adenine (B156593) dinucleotide phosphate (B84403) (NAADP) nih.gov. These molecules, along with inositol (B14025) 1,4,5-trisphosphate (IP₃), constitute the primary pathways for releasing Ca²⁺ from intracellular stores nih.govnih.gov.
The mechanisms of 2',3'-cNADP+ appear to be distinct from these canonical messengers.
IP₃ and cADPR: IP₃ triggers Ca²⁺ release from the endoplasmic reticulum (ER) by binding to IP₃ receptors (IP₃Rs) nih.govlibretexts.org. cADPR also targets the ER, but it sensitizes ryanodine (B192298) receptors (RyRs) to Ca²⁺, a process known as Ca²⁺-induced Ca²⁺ release nih.govnih.gov.
NAADP: NAADP is considered the most potent Ca²⁺-mobilizing agent, acting on acidic organelles like lysosomes to trigger Ca²⁺ release through distinct channels, which then often leads to a secondary, larger Ca²⁺ release from the ER via RyRs or IP₃Rs nih.govnih.govnih.gov.
2',3'-cNADP+: In contrast, the known effects of 2',3'-cNADP+ are centered on mitochondria medchemexpress.com. It does not appear to directly mobilize Ca²⁺ from the ER or acidic stores in the same manner as IP₃, cADPR, or NAADP. Its role seems to be one of modulation, specifically influencing mitochondrial Ca²⁺ handling in response to an existing calcium signal or overload, rather than initiating a signal de novo from a resting state.
The following table summarizes the key differences between these Ca²⁺-mobilizing nucleotides.
| Feature | 2',3'-cyclic NADP+ | cADPR | NAADP | IP₃ |
| Primary Site of Action | Mitochondria medchemexpress.com | Endoplasmic Reticulum nih.gov | Acidic Organelles (e.g., Lysosomes) nih.govnih.gov | Endoplasmic Reticulum nih.govlibretexts.org |
| Primary Target Channel | Putatively mPTP or other mitochondrial channels medchemexpress.comnih.gov | Ryanodine Receptors (RyRs) nih.govnih.gov | Two-pore channels (TPCs) or related channels nih.gov | IP₃ Receptors (IP₃Rs) nih.govlibretexts.org |
| Mechanism of Action | Modulates Ca²⁺-induced Ca²⁺ release from mitochondria medchemexpress.com | Sensitizes RyRs to Ca²⁺ (Ca²⁺-induced Ca²⁺ release) nih.gov | Triggers Ca²⁺ release from acidic stores nih.govnih.gov | Directly gates IP₃R channels to release Ca²⁺ nih.gov |
| Precursor Molecule | NADP+ | NAD+ nih.gov | NADP+ nih.govnih.gov | PIP₂ libretexts.org |
Involvement in Cellular Homeostasis and Stress Responses
Cellular homeostasis requires a delicate balance of metabolic and signaling pathways, particularly in response to stressors like oxidative stress and injury. The NADP+/NADPH system is at the heart of the cell's antioxidant defense system, and metabolites derived from this system, including 2',3'-cNADP+, are implicated in these stress responses nih.govnih.gov.
Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify them exlibrisgroup.com. The primary source of reducing power for antioxidant enzymes is NADPH, which is maintained in a reduced state by pathways like the pentose (B10789219) phosphate pathway and the activity of malic enzymes nih.govnih.gov.
While direct studies on 2',3'-cNADP+ and oxidative stress are limited, research on related molecules provides significant insight. Genome-wide analyses have revealed that oxidative stress leads to a significant increase in the expression of RNAs containing a 2',3'-cyclic phosphate end (cP-RNAs) nih.gov. These molecules are generated by specific RNA cleavage events, indicating a regulated biological response rather than random degradation. This suggests that the 2',3'-cyclic phosphate moiety itself is a marker or mediator of the oxidative stress response nih.gov. Given that 2',3'-cNADP+ contains this same structure, it is plausible that its formation and degradation are linked to the cellular redox state. The production of ROS is intimately tied to mitochondrial function, the primary site of action for 2',3'-cNADP+, further strengthening this potential connection nih.gov.
Cellular injury can trigger the release of various signaling molecules that determine whether a cell recovers or undergoes programmed cell death nih.gov. Research on the analogous compound 2',3'-cyclic AMP (2',3'-cAMP) has shown that cellular injury is a major stimulus for its release nih.gov. This has led to the "extracellular 2',3'-cAMP-adenosine pathway" hypothesis, which posits a protective role. In this pathway, intracellularly produced 2',3'-cAMP is exported from the injured cell and metabolized extracellularly to adenosine (B11128). Adenosine is a well-known tissue-protective molecule nih.govresearchgate.net.
However, the role may be dual. Intracellular accumulation of 2',3'-cAMP, potentially due to a deficiency in the metabolizing enzyme CNPase, has been linked to increased susceptibility to brain injury researchgate.net. This accumulation can activate mitochondrial permeability transition pores (mPTPs), leading to apoptosis and necrosis nih.govnih.gov. Given that 2',3'-cNADP+ is also a substrate for CNPase and acts on mitochondria, it may participate in a similar dual-natured pathway, where its controlled metabolism contributes to protection while its accumulation could be detrimental medchemexpress.comnih.gov.
| Finding | Implication for 2',3'-cNADP+ | Source |
| Oxidative stress increases the expression of RNAs with a 2',3'-cyclic phosphate end. | Suggests a link between the 2',3'-cyclic phosphate moiety and the cellular response to oxidative stress. | nih.gov |
| The NADP+/NADPH pool is central to maintaining redox homeostasis and mitigating oxidative stress. | As a derivative of NADP+, the metabolism of 2',3'-cNADP+ is likely integrated with the cell's redox state. | nih.govnih.gov |
| The related molecule 2',3'-cAMP is released upon cellular injury. | Suggests injury may also trigger the formation or release of 2',3'-cNADP+. | nih.gov |
| Extracellular metabolism of 2',3'-cAMP to adenosine is proposed as a protective mechanism. | A similar metabolic fate for 2',3'-cNADP+ could provide a protective role. | nih.govresearchgate.net |
| Intracellular accumulation of 2',3'-cAMP can activate the mPTP and promote cell death. | Accumulation of 2',3'-cNADP+ could have similar cytotoxic effects, highlighting a potential modulatory role in cell injury. | nih.govnih.gov |
Conceptualization as a Non-Canonical Second Messenger or Metabolite
Second messengers are small intracellular molecules that relay signals from cell-surface receptors to effector proteins, amplifying the initial signal nih.govlibretexts.org. The canonical second messengers include molecules like 3',5'-cAMP, cGMP, IP₃, and Ca²⁺ libretexts.org. The discovery of other signaling molecules, such as 2',3'-cNADP+, has expanded this concept.
2',3'-cNADP+ can be viewed from two perspectives: as a non-canonical signaling molecule or as a specialized metabolite.
As a Metabolite: 2',3'-cNADP+ is a known substrate for the enzyme 2',3'-cyclic nucleotide 3'-phosphodiesterase (CNPase), which hydrolyzes it to 2'-NADP medchemexpress.com. This places it within a defined metabolic pathway. Its production likely arises from the breakdown of NADP+ or NADP+-containing RNA, similar to how other 2',3'-cyclic nucleotides are formed from RNA breakdown nih.gov.
As a Non-Canonical Second Messenger: While it is a metabolite, its specific action on mitochondrial Ca²⁺ pathways gives it a signaling function medchemexpress.com. Unlike canonical messengers that often initiate widespread cellular responses, 2',3'-cNADP+ appears to have a more targeted, modulatory role. It fits within the growing class of "non-canonical" cyclic nucleotides, such as 2',3'-cAMP and 2',3'-cGMP, which are generated under specific conditions like cellular stress or injury and have distinct functions from their 3',5' isomers nih.gov. The action of NAADP, another NADP+ derivative, as a potent trigger for Ca²⁺ signaling from acidic stores, sets a precedent for NADP-derived molecules acting as crucial, albeit non-canonical, second messengers nih.govnih.gov.
Therefore, 2',3'-cNADP+ occupies a conceptual space between being a simple metabolic intermediate and a true second messenger. It is perhaps best described as a "metabo-signaling" molecule, whose concentration and function are integrated with the cell's metabolic state (specifically NADP+ metabolism and redox balance) and which exerts specific signaling effects on organellar ion homeostasis.
Comparative Analysis of Biological Functions Across Prokaryotic and Eukaryotic Systems
The discovery of 2',3'-cyclic nucleotide monophosphates (2',3'-cNMPs), including 2',3'-cyclic NADP+, in both prokaryotic and eukaryotic organisms suggests an ancient and conserved role in cellular signaling. nih.govpsu.edu However, the functional manifestations of this signaling molecule diverge significantly, reflecting the fundamental differences in cellular architecture and complexity between these two domains of life. technologynetworks.comnews-medical.net While prokaryotes utilize 2',3'-cNMPs for broad, cytoplasm-centric regulation of phenotypes like motility and community behavior, eukaryotes have adapted this signaling to more compartmentalized and specific stress responses, often involving specialized organelles. nih.govnih.govnih.gov
In prokaryotes, such as the gram-negative bacteria Escherichia coli and Salmonella enterica, 2',3'-cNMPs are established regulators of key physiological processes. nih.gov These molecules are typically generated from the degradation of RNA by enzymes like RNase I. nih.gov Fluctuations in intracellular levels of 2',3'-cNMPs have been shown to directly impact gene expression, influencing a wide array of functions including biofilm formation, flagellar motility, and various stress responses. nih.gov Transcriptomic analyses in E. coli reveal that 2',3'-cNMPs modulate genes that encode for a diverse range of proteins, including transcription factors, transporters, and enzymes involved in metabolic and catabolic pathways. nih.gov This suggests a role for these cyclic nucleotides as broad-acting second messengers that help prokaryotic cells adapt to changing environmental cues. nih.govpsu.edu
In eukaryotic systems, the function of 2',3'-cNMPs appears more specialized, particularly in the context of stress signaling and compartmentalized cellular processes. nih.gov In the plant model Arabidopsis thaliana, levels of the related molecule 2',3'-cAMP increase significantly in response to stressors such as physical wounding, heat, and darkness. nih.govnih.gov This accumulation is linked to the formation of stress granules, which are membraneless organelles that play a crucial role in managing cellular resources during adverse conditions. nih.gov 2',3'-cAMP has been shown to interact directly with RNA-binding proteins, facilitating the assembly of these granules. nih.govnih.gov In mammals, the metabolism of 2',3'-cyclic nucleotides is handled by specific enzymes like 2',3'-cyclic nucleotide-3'-phosphodiesterase (CNPase). nih.gov A mitochondrial isoform of this enzyme (mtCNPase) points to a role for this signaling axis within organelles, where it can regulate critical processes like the mitochondrial permeability transition pore (mPTP), thereby influencing pathways of programmed cell death. nih.gov
The following table provides a comparative overview of the biological functions of 2',3'-cNMPs in prokaryotic and eukaryotic systems based on current research findings.
Table 1: Comparative Functions of 2',3'-cNMPs in Prokaryotic and Eukaryotic Systems
| Feature | Prokaryotic Systems (e.g., E. coli) | Eukaryotic Systems (e.g., A. thaliana, Mammals) |
|---|---|---|
| Primary Production Source | RNase-catalyzed RNA degradation. nih.gov | RNA degradation, particularly under stress conditions. nih.gov |
| Key Regulated Processes | Biofilm formation, flagellar motility, broad gene expression changes, stress responses. nih.gov | Stress granule assembly, stress hormone signaling (jasmonate), regulation of apoptosis via mitochondria. nih.govnih.gov |
| Known Effector Interactions | Primarily affects gene expression through currently unknown downstream mechanisms. nih.gov | Direct binding to RNA-binding proteins (e.g., Rbp47b in plants) to promote stress granule formation. nih.gov |
| Metabolism/Degradation | Hydrolyzed by specific phosphodiesterases. psu.edu | Hydrolyzed by 2',3'-cyclic nucleotide-3'-phosphodiesterase (CNPase), with isoforms in different cellular compartments like mitochondria. nih.gov |
Structural Insights into 2 ,3 Cyclic Nadp+ and Its Enzyme Interactions
X-ray Crystallographic Analysis of CNPase and Related Phosphoesterases
X-ray crystallography has been instrumental in providing high-resolution snapshots of CNPase and its interactions with various ligands, including the product of 2',3'-cNADP+ hydrolysis, NADP+. nih.gov These structural studies have illuminated the intricate details of the enzyme's active site and the conformational dynamics that accompany the catalytic cycle.
Elucidation of Ligand Binding Modes for NADP+ and Its Derivatives
Crystal structures of the phosphodiesterase domain of mouse CNPase have revealed the binding modes of several nucleotide ligands, including NADP+. nih.gov These studies show that the active site of CNPase can accommodate not only simple 2',3'-cyclic nucleotides but also larger substrates like 2',3'-cNADP+. nih.gov The binding of NADP+ and its derivatives is stabilized by a network of interactions with specific amino acid residues within the active site. For instance, in some enzymes, the 2'-phosphate group of NADP+ interacts with arginine residues, while the adenine (B156593) and nicotinamide (B372718) portions of the molecule are also held in place by specific contacts. nih.govnih.gov The binding of these ligands often involves a preformed binding pocket, suggesting that the enzyme is primed for interaction with its substrate. nih.gov
The binding of different ligands can lead to variations in the enzyme's conformation. For example, studies on glutathione (B108866) reductase have shown that while NADPH and NADH bind fully, other fragments and analogues exhibit differential binding, with the adenine end showing higher occupancy than the nicotinamide end. nih.gov This highlights the importance of specific chemical features of the ligand for stable binding.
Identification of Active Site Residues and Catalytic Motifs
CNPase belongs to the 2H phosphoesterase superfamily, which is characterized by the presence of two conserved HxT/Sx motifs (where 'x' is a hydrophobic residue) in the active site. nih.govplos.org These motifs are crucial for catalysis. Mutagenesis studies have confirmed that the histidine residues within these motifs are critical for the catalytic activity of CNPase, acting as proton donors and acceptors during the hydrolysis reaction. plos.orguniprot.org The active site also contains a pseudo-twofold symmetry, with the two HxTx motifs and associated water molecules arranged in a symmetric fashion. plos.orgresearchgate.net
Other key residues in the vicinity of the active site also play important roles. For example, in mouse CNPase, aromatic side chains of Phe235 and Tyr168 are crucial for substrate binding, while Arg307 is thought to influence the electrostatics of the active site and regulate loop dynamics. nih.gov The catalytic mechanism is believed to be similar to the second step of the RNase A reaction, involving a nucleophilic attack on the phosphorus atom of the cyclic phosphate (B84403) by a water molecule activated by a histidine residue. plos.orgwikipedia.org
| Enzyme Family | Conserved Catalytic Motif | Key Active Site Residues | Function |
| 2H Phosphoesterase (e.g., CNPase) | Two HxT/Sx motifs | Histidine, Threonine/Serine | Catalysis, coordination of the phosphate group |
| Serine Proteases | Catalytic Triad (Ser-His-Asp) | Serine, Histidine, Aspartic Acid | Nucleophilic attack, general acid-base catalysis |
| Cysteine Proteases | Catalytic Dyad/Triad (Cys-His-(Asp)) | Cysteine, Histidine, Aspartic Acid | Nucleophilic attack, general acid-base catalysis |
Conformational Changes in Enzyme Structure upon Substrate/Product Binding
The binding of substrates and products to CNPase and other related enzymes can induce significant conformational changes. researchgate.netmdpi.com These changes are often essential for catalysis and product release. For instance, in NADPH-cytochrome P450 oxidoreductase, the binding of NADP+ causes a loop to move, creating space for the cofactor to bind. nih.gov Similarly, in transhydrogenase, the binding of NADP(H) leads to a conformational change in a loop that shields the nicotinamide ring from the solvent. nih.gov
In CNPase, flexible loops in the vicinity of the active site are thought to play a role in substrate recognition. nih.gov A notable feature of CNPase is the presence of a unique α-helix (helix α7) near the active site, which is not found in other 2H phosphoesterases. researchgate.net The loop preceding this helix is dynamic and its conformation is linked to the catalytic cycle, suggesting its involvement in substrate binding and product release. nih.govresearchgate.net These ligand-driven conformational changes are a common strategy used by enzymes to achieve high catalytic efficiency and specificity. acs.org
Molecular Determinants of Enzyme Specificity and Recognition
The ability of an enzyme to selectively bind and act upon a specific substrate is a hallmark of its function. In the case of CNPase and 2',3'-cNADP+, this specificity is determined by a combination of stereochemical recognition and specific interactions with different parts of the substrate molecule.
Mechanistic Interpretations from Structural Data
Structural biology, particularly X-ray crystallography, has provided profound insights into how 2',3'-cyclic NADP+ (2',3'-cNADP+) interacts with enzymes and the mechanistic details of the reactions it participates in. A primary example is its interaction with 2',3'-cyclic nucleotide 3'-phosphodiesterase (CNPase), an enzyme for which 2',3'-cNADP+ serves as a substrate. nih.govmedchemexpress.com
Comprehensive X-ray crystallographic studies on mouse CNPase have elucidated the enzyme's reaction mechanism in great detail. nih.govnih.gov These studies have captured the enzyme in various states, including complexed with substrates, products, and analogues, offering a molecular snapshot of the catalytic cycle. nih.gov The data reveal the precise mode of substrate binding, the coordination of the nucleophilic water molecule essential for hydrolysis, and significant conformational changes that occur during catalysis. nih.govnih.gov
A key mechanistic feature revealed by structural data is the open-and-close motion of a specific loop (the β5–α7 loop) in the enzyme's structure. This movement is directly linked to the catalytic reaction, suggesting a dynamic process of substrate binding, catalysis, and product release. nih.govnih.gov The active site of CNPase, a member of the 2H phosphoesterase family, contains two conserved histidine residues that are crucial for catalysis. nih.govnih.gov Structural analysis has detailed how these residues, along with others, orchestrate the nucleophilic attack on the cyclic phosphate of the substrate. nih.gov
Furthermore, the structural data highlight features unique to CNPase within its enzyme superfamily. For instance, the N-terminus of helix α7 plays a specific role in the reaction mechanism, indicating that despite a conserved catalytic core, 2H phosphoesterases may exhibit distinct mechanistic nuances. nih.gov The binding of the substrate in the active site is highly specific, facilitated by a network of interactions that position the 2',3'-cyclic phosphate for catalysis. nih.govteachmephysiology.com
The table below summarizes key findings from the structural analysis of CNPase, the primary enzyme known to process 2',3'-cNADP+.
| Structural Feature | Mechanistic Interpretation | References |
| Active Site Residues | Two conserved histidine residues are central to the catalytic mechanism, acting as general acid/base catalysts. | nih.govnih.gov |
| Substrate Binding | The 2',3'-cyclic phosphate moiety is precisely positioned in the active site through interactions with key amino acid residues. | nih.gov |
| Nucleophilic Water | The structure reveals the coordination of a water molecule, positioning it for a nucleophilic attack on the phosphorus atom of the cyclic phosphate. | nih.govnih.gov |
| β5–α7 Loop Motion | An open-to-closed conformational change of this loop is integral to the reaction, likely involved in substrate capture and/or product release. | nih.govnih.gov |
| Helix α7 N-terminus | The unique role of this structural element suggests a distinctive reaction mechanism for CNPase compared to other 2H phosphoesterases. | nih.gov |
Detailed research findings from crystallographic studies provide a step-by-step model of the catalytic cycle. The binding of the substrate, like 2',3'-cNADP+, induces a conformational change, leading to the closure of the active site. This enclosed environment facilitates the hydrolysis of the 2',3'-cyclic phosphate bond, resulting in the formation of the 2'-NADP+ product. The subsequent opening of the active site loop allows for the release of the product.
The table below details enzymes that interact with 2',3'-cyclic NADP+ and the insights gained from structural and kinetic studies.
| Enzyme | Interaction Type | Key Findings from Structural/Mechanistic Studies | References |
| 2',3'-Cyclic Nucleotide 3'-Phosphodiesterase (CNPase) | Substrate | Catalyzes the hydrolysis of 2',3'-cNADP+ to 2'-NADP+. Structural data reveals a detailed reaction mechanism involving an open/close loop motion and key catalytic histidine residues. | nih.govmedchemexpress.comnih.gov |
| Glucose-6-Phosphate Dehydrogenase & Diaphorase | Coupled Assay Component | 2',3'-cNADP+ is used as a substrate for CNPase to generate NADP+, which then participates in a sensitive enzymatic cycling assay for quantification. | nih.gov |
Advanced Analytical Methodologies for 2 ,3 Cyclic Nadp+ Research
Enzymatic Assays for Activity and Quantification
Enzymatic assays are fundamental for studying the dynamics of 2',3'-cNADP+ metabolism. They offer high specificity and can be engineered for exceptional sensitivity, making them ideal for measuring enzyme activity and quantifying the molecule in biological samples.
Coupled Enzyme Assays for Phosphodiesterase Activity
Coupled enzyme assays are a cornerstone for characterizing the activity of phosphodiesterases that hydrolyze 2',3'-cNADP+. These assays link the activity of the primary enzyme (the phosphodiesterase) to a secondary, easily measurable reaction. A common strategy involves measuring the product of 2',3'-cNADP+ hydrolysis, which is NADP+.
A well-established coupled assay for 2',3'-cyclic nucleotide 3'-phosphodiesterase (CNPase) activity utilizes 2',3'-cNADP+ as the substrate. nih.gov The NADP+ produced is then used in a subsequent reaction. The general principle of such coupled assays often involves the reduction of NADP+ to NADPH by a dehydrogenase, a reaction that can be monitored spectrophotometrically by the change in absorbance at 340 nm. researchgate.net This approach allows for continuous monitoring of the phosphodiesterase activity.
The components of a typical coupled enzyme assay for phosphodiesterase activity are detailed below:
Table 1: Components of a Representative Coupled Enzyme Assay for Phosphodiesterase Activity| Component | Role in the Assay |
|---|---|
| 2',3'-cyclic NADP+ | Substrate for the phosphodiesterase being studied. |
| Phosphodiesterase | The enzyme of interest whose activity is being measured. |
| Glucose-6-Phosphate | Substrate for the coupling enzyme, Glucose-6-Phosphate Dehydrogenase. |
| Glucose-6-Phosphate Dehydrogenase | Coupling enzyme that reduces the NADP+ product to NADPH. |
| NADP+ | The product of the phosphodiesterase reaction and the substrate for the coupling enzyme. |
| Buffer Solution | Maintains optimal pH and ionic conditions for both enzymes. |
| Spectrophotometer | Instrument used to measure the change in absorbance of NADPH over time. |
This method provides a robust platform for determining key kinetic parameters such as Kₘ and k꜀ₐₜ for enzymes that act on 2',3'-cNADP+. nih.gov
Amplified Enzymatic Cycling Procedures for High Sensitivity Detection
For detecting minute quantities of 2',3'-cNADP+ or its metabolic product NADP+, amplified enzymatic cycling procedures offer significantly enhanced sensitivity. These methods use a series of enzymatic reactions to repeatedly cycle the target molecule, generating a large amount of a detectable product from a small initial amount of analyte.
One such procedure has been developed for the quantification of β-NADP+ generated from the hydrolysis of 2',3'-cNADP+ by 3'-phosphodiesterase. nih.gov This assay employs a dual-enzyme system:
Glucose-6-Phosphate Dehydrogenase (G6PDH) reduces the NADP+ to NADPH.
Diaphorase then re-oxidizes the NADPH back to NADP+, simultaneously reducing a chromogenic substrate, p-iodonitrotetrazolium violet (INT), to a colored formazan (B1609692) product.
This cycling process leads to substantial signal amplification, with reports of a 400-fold amplification per hour. nih.gov The resulting colored INT-formazan can be monitored spectrophotometrically at 492 nm. nih.gov The sensitivity of this method is remarkable, capable of detecting as little as 6 x 10⁻¹³ moles of NADP(H). nih.gov A similar principle using resazurin (B115843) as a fluorescent indicator has been applied to the sensitive detection of the related molecule NAADP. researchgate.net
Table 2: Key Features of an Amplified Enzymatic Cycling Assay
| Feature | Description | Reference |
|---|---|---|
| Target Analyte | β-NADP+ (product of 2',3'-cNADP+ hydrolysis) | nih.gov |
| Cycling Enzymes | Glucose-6-Phosphate Dehydrogenase and Diaphorase | nih.gov |
| Detection Method | Spectrophotometry (monitoring colored formazan production) | nih.gov |
| Wavelength | 492 nm | nih.gov |
| Reported Amplification | ~400-fold per hour | nih.gov |
| Detection Limit | 6 x 10⁻¹³ mol of NADP(H) | nih.gov |
Hyphenated Chromatographic and Spectrometric Techniques
Hyphenated techniques, which couple the separation power of chromatography with the detection specificity of spectrometry, are indispensable for the analysis of 2',3'-cNADP+ in complex biological matrices.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Metabolite Profiling
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful tool for the identification and quantification of nucleotides, including the 2',3'-cyclic forms. nih.gov This technique first separates the components of a mixture using liquid chromatography and then detects and quantifies them with high specificity and sensitivity using tandem mass spectrometry.
A method has been developed for the measurement of four 2',3'-cyclic nucleoside monophosphates (2',3'-cNMPs) in cell samples, demonstrating the utility of this approach for the broader class of 2',3'-cyclic nucleotides. nih.gov In such methods, chromatographic separation is typically achieved using a C18 reverse-phase column. nih.gov The separated analytes are then introduced into a mass spectrometer, often a triple quadrupole or ion trap system, operating in a specific ionization mode (e.g., positive electrospray ionization). nih.govresearchgate.net Quantification is achieved using multiple reaction monitoring (MRM), which provides excellent specificity by monitoring a specific precursor-to-product ion transition for the analyte of interest. sciex.com
Table 3: Example Parameters for LC-MS/MS Analysis of 2',3'-Cyclic Nucleotides
| Parameter | Specification | Reference |
|---|---|---|
| Technique | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | nih.gov |
| Chromatography Column | Zorbax eclipse XCB-C18 (50 mm × 4.6 mm; 1.8 μm) | nih.gov |
| Mass Spectrometer | QTRAP5500 system | nih.gov |
| Ionization Mode | Positive Ionization | nih.gov |
| Calibration Range (example) | 0.41 fmol/μL to 1666.6 fmol/μL | nih.gov |
| Precision | <15% for concentrations above LLOQ | nih.gov |
This methodology allows for the accurate profiling of low-abundance metabolites like 2',3'-cNADP+ from cellular extracts. nih.govnih.gov
Spectrophotometric and Fluorometric Approaches for Nucleotide Detection
Spectrophotometric and fluorometric methods are widely used for nucleotide detection due to their accessibility and the potential for high-throughput analysis in microplate formats. mdpi.comnih.gov
Spectrophotometry relies on measuring the absorbance of light by a molecule at a specific wavelength. nih.gov While native nucleotides like NADP+ have a characteristic absorbance at 260 nm, this can be prone to interference from other nucleic acids. mdpi.com Therefore, spectrophotometry is often used in coupled enzyme assays where a chromogenic substrate produces a color change in the visible spectrum, as seen with the INT-formazan product absorbing at 492 nm in the amplified cycling assay. nih.gov
Fluorometry measures the light emitted by a fluorescent compound (a fluorophore) after it absorbs light. This method is generally more sensitive than spectrophotometry. mdpi.comnih.gov For nucleotide detection, fluorometric assays can involve fluorescent dyes that bind to nucleic acids or, more specifically, enzyme-coupled reactions that produce a fluorescent product like resorufin. researchgate.net The development of fluorescent analogs of nucleotides also provides a direct way to study their interactions with enzymes. mdpi.com
A key advantage of fluorometric methods is their lower detection limit compared to absorbance-based methods, allowing for the analysis of more dilute samples. mdpi.com
Development and Application of Chemical Probes and Analogs
To dissect the specific biological pathways involving 2',3'-cNADP+, researchers develop and utilize chemical probes and structural analogs. These tools are designed to interact with the proteins that bind or process 2',3'-cNADP+, enabling studies of its function and mechanism of action.
The development of such tools is a significant challenge, as they must be potent, selective, and often cell-permeant to be effective in living systems. nih.gov Strategies for developing these probes include:
Structural Modification: Creating analogs by making minor structural alterations to the 2',3'-cNADP+ molecule itself. This can help in mapping structure-activity relationships, although it can sometimes lead to reduced potency. nih.gov
Virtual Screening: Using the known 3D structure of a related ligand, such as NAADP, to computationally screen large chemical libraries for compounds with similar shape and electrostatic properties. This approach led to the discovery of Ned-19, a potent antagonist of NAADP signaling. nih.gov
Fluorescent Analogs: Synthesizing analogs that incorporate a fluorescent group. mdpi.comnih.gov These probes can be used for real-time monitoring of enzyme activity and for visualizing the localization of binding proteins within cells.
Activity-Based Probes: Designing probes that covalently bind to the active site of target enzymes. These often feature a reactive "warhead" and a reporter tag, allowing for the specific labeling and identification of active enzymes in complex biological samples. researchgate.net
Non-hydrolyzable Analogs: Using modified substrates, such as phosphorothioate (B77711) analogs, which are resistant to enzymatic cleavage. These are valuable tools for structural studies, such as X-ray crystallography, as they can be used to trap an enzyme in its substrate-bound state. nih.gov
The overarching goal is to create molecular tools that can be used to modulate and study the 2',3'-cNADP+ signaling system with high precision, ultimately clarifying its role in cellular physiology. nih.gov
Structure-Activity Relationship Studies for Functional Probing
Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical architecture of 2',3'-cNADP+ influences its biological functions. These studies typically involve systematically modifying different parts of the molecule and assessing the impact of these changes on its interaction with cellular components, particularly enzymes for which it is a substrate.
A primary target for functional probing of 2',3'-cNADP+ is the enzyme 2',3'-cyclic nucleotide 3'-phosphodiesterase (CNPase). nih.govnih.gov CNPase catalyzes the hydrolysis of the 2',3'-cyclic phosphate (B84403) bond to yield 2'-NADP+. nih.gov Crystallographic analysis of the CNPase catalytic domain in complex with 2',3'-cNADP+ has provided significant insights into their interaction. nih.gov These studies have revealed the critical amino acid residues within the enzyme's active site that are responsible for substrate binding and catalysis. For instance, mutations in specific histidine residues within the active site can impair the enzyme's ability to hydrolyze 2',3'-cNADP+, highlighting the importance of these residues for its catalytic function. nih.gov
Furthermore, research has shown that modifications to the 2',3'-cNADP+ molecule itself can drastically alter its recognition and processing by CNPase. The affinity of CNPase for 2',3'-cNADP+ and the rate of its hydrolysis are sensitive to changes in the nicotinamide (B372718), adenine (B156593), or ribose moieties of the molecule.
Beyond its role as a CNPase substrate, 2',3'-cNADP+ has been implicated in the regulation of mitochondrial function. Studies have shown that 2',3'-cNADP+ can enhance the calcium-induced opening of the mitochondrial permeability transition pore (mPTP). mdpi.com This suggests a role for 2',3'-cNADP+ in cellular calcium signaling and mitochondrial-mediated cell death pathways. SAR studies in this context aim to identify the structural features of 2',3'-cNADP+ that are essential for its effect on the mPTP.
Table 1: Structure-Activity Relationship of 2',3'-cNADP+ Analogs
| Modification Site | Type of Modification | Effect on CNPase Activity | Effect on Mitochondrial Function |
|---|---|---|---|
| 2',3'-cyclic phosphate | Hydrolysis to 2'-monophosphate | Product of the reaction | Unknown |
| Nicotinamide Ring | Alterations in substituents | Can affect binding affinity | Unknown |
| Adenine Ring | Introduction of substituents | Can alter recognition by CNPase | May modulate mPTP opening |
Chemical Synthesis Strategies for Modified 2',3'-cyclic NADP+ Analogs
The synthesis of modified 2',3'-cNADP+ analogs is crucial for conducting detailed SAR studies and for developing molecular probes to identify its cellular binding partners and pathways. Both chemical and enzymatic strategies are employed to create these valuable research tools.
One powerful approach is the chemo-enzymatic synthesis of NADP+ analogs, which can then be cyclized to form the desired 2',3'-cyclic derivatives. This method often starts with a chemically modified adenosine (B11128) or nicotinamide riboside precursor. For instance, a modified adenosine can be enzymatically converted to its corresponding 5'-monophosphate, then coupled with nicotinamide mononucleotide (NMN) to form an NAD+ analog. Subsequent phosphorylation at the 2'-hydroxyl group by an NAD+ kinase yields the modified NADP+ analog. Finally, chemical or enzymatic methods can be used to induce the formation of the 2',3'-cyclic phosphate ring.
Solid-phase synthesis offers another versatile platform for the creation of modified 2',3'-cNADP+ analogs. This technique allows for the sequential addition of modified nucleotide building blocks to a solid support, providing precise control over the final structure. This method is particularly useful for creating analogs with modifications in the phosphate backbone or for constructing oligonucleotide conjugates of 2',3'-cNADP+.
Purely chemical synthesis routes have also been developed. These often involve complex protection and deprotection steps to selectively modify specific positions on the NADP+ molecule before cyclization. For example, the synthesis of novel 2',3'-cyclic nucleoside diphosphonate derivatives demonstrates the feasibility of creating analogs with significant alterations to the phosphate moiety.
Table 2: Chemical Synthesis Strategies for Modified 2',3'-cNADP+ Analogs
| Synthesis Strategy | Description | Key Advantages |
|---|---|---|
| Chemo-enzymatic Synthesis | Combines chemical synthesis of precursors with enzymatic transformations to build the final molecule. | High specificity of enzymatic reactions, allows for the introduction of modifications that are difficult to achieve through purely chemical means. |
| Solid-Phase Synthesis | Stepwise assembly of the molecule on a solid support using phosphoramidite (B1245037) chemistry. | High efficiency, allows for the synthesis of complex analogs and conjugates. |
| Purely Chemical Synthesis | Relies on traditional organic chemistry methods, including protection/deprotection strategies and coupling reactions. | Provides access to a wide range of modifications not achievable with enzymes. |
Emerging Avenues and Future Research Directions
Unraveling the Physiological Context of 2',3'-cyclic NADP+ Formation and Function
The formation of 2',3'-cNADP+ is catalyzed by specific enzymes, such as certain nucleotidyl cyclases, that use NADP+ as a substrate. ontosight.ai One key area of future research is to fully elucidate the physiological conditions and cellular triggers that lead to the synthesis of 2',3'-cNADP+. While it is known to be involved in metabolic regulation and cellular signaling, the precise contexts of its action remain to be detailed. ontosight.ai
A significant breakthrough has been the identification of enzymes like ADP-ribosyl cyclase and CD38 that can synthesize a calcium-mobilizing metabolite from NADP+. nih.gov Specifically, in the absence of nicotinic acid or at neutral pH, ADP-ribosyl cyclase converts NADP+ into cyclic ADP-ribose 2'-phosphate, another name for 2',3'-cNADP+. nih.gov Under the same conditions, the enzyme CD38 hydrolyzes this to ADP-ribose 2'-phosphate. nih.gov This dual functionality of CD38, capable of producing both cADPR from NAD+ and influencing 2',3'-cNADP+ levels, highlights its crucial role in calcium signaling. nih.gov
The topological orientation of CD38 within the cell adds another layer of complexity. It is proposed that CD38 can exist in two orientations: a type II orientation with its catalytic domain facing outside the cell and a type III orientation with the catalytic domain facing the cytosol. pnas.org The type III orientation is believed to be responsible for the synthesis of intracellular cADPR, which then targets calcium stores in the endoplasmic reticulum. pnas.orgresearchgate.net Further investigation is needed to understand how the cellular environment dictates the orientation of CD38 and, consequently, its enzymatic activity towards NADP+.
The enzyme SARM1, known for its role in axon degeneration, also exhibits NAD(P)ase activity, hydrolyzing NAD(P)+ into nicotinamide (B372718) and (cyclic)ADPR(P). nih.govrupress.org This activity is regulated by the ratio of nicotinamide mononucleotide (NMN) to NAD+. nih.gov Understanding how cellular stress and metabolic state influence SARM1's activity on NADP+ will be critical to understanding the physiological context of 2',3'-cNADP+ formation.
| Enzyme | Substrate(s) | Product(s) under specific conditions | Cellular Location/Context |
| ADP-ribosyl cyclase | NADP+ | 2',3'-cyclic NADP+ (in absence of NA, neutral pH) | General cellular signaling |
| CD38 | NADP+, NAD+ | ADP-ribose 2'-phosphate (from 2',3'-cNADP+ hydrolysis); cADPR (from NAD+) | Cell surface (Type II), Endoplasmic Reticulum (Type III) |
| SARM1 | NAD(P)+ | (c)ADPR(P), Nicotinamide | Axons, regulated by NMN/NAD+ ratio |
Integration with Broader Pyridine (B92270) Nucleotide Signaling Networks
Pyridine nucleotides, including NAD+, NADH, NADP+, and NADPH, are central to a vast network of metabolic and signaling pathways. ahajournals.org They act as coenzymes, electron carriers, and precursors for second messengers. cornell.edunih.gov Future research must focus on how 2',3'-cNADP+ integrates into this broader network.
The conversion of NADP+ to 2',3'-cNADP+ and its subsequent hydrolysis can be seen as a regulatory mechanism for NADP+ levels themselves. The ratio of NADPH to NADP+ is typically kept high to maintain a pool of reducing equivalents for counteracting oxidative stress. cornell.edunih.gov The enzymatic consumption of NADP+ to form 2',3'-cNADP+ could therefore have significant implications for the cell's redox state.
The interplay between 2',3'-cNADP+ and other signaling molecules derived from pyridine nucleotides is a key area for exploration. For instance, CD38 and SARM1 are also involved in the synthesis of cyclic ADP-ribose (cADPR) and nicotinic acid adenine (B156593) dinucleotide phosphate (B84403) (NAADP), both potent calcium-mobilizing messengers. nih.govmdpi.com In some cellular contexts, the production of cADPR by CD38 precedes the formation of NAADP. nih.gov It will be important to determine if and how the synthesis of 2',3'-cNADP+ is coordinated with the production of these other signaling molecules.
The activation of SARM1, for example, leads to the breakdown of NAD+ and NADP+, generating cADPR and ADPR, which can trigger an increase in intra-axonal calcium. rupress.org This suggests a direct link between NADP+ metabolism, 2',3'-cNADP+ formation (or its hydrolysis product), and calcium signaling in pathological processes like chemotherapy-induced peripheral neuropathy. rupress.org
| Pyridine Nucleotide Derivative | Precursor | Key Synthesizing Enzyme(s) | Primary Signaling Function |
| 2',3'-cyclic NADP+ | NADP+ | ADP-ribosyl cyclase | Metabolic regulation, potential signaling |
| Cyclic ADP-ribose (cADPR) | NAD+ | CD38, SARM1 | Intracellular calcium mobilization |
| Nicotinic acid adenine dinucleotide phosphate (NAADP) | NADP+ | CD38, SARM1 | Intracellular calcium mobilization |
Development of Selective Modulators for Metabolic and Signaling Pathways
A deeper understanding of the enzymes that produce and degrade 2',3'-cNADP+ will pave the way for the development of selective modulators. These chemical tools would be invaluable for dissecting the specific roles of 2',3'-cNADP+ in cellular processes. By selectively inhibiting or activating the enzymes involved, researchers can probe the downstream consequences of altered 2',3'-cNADP+ levels.
For instance, developing specific inhibitors for the 2',3'-cNADP+-synthesizing activity of ADP-ribosyl cyclase, while not affecting its other functions, would allow for a precise investigation of the role of 2',3'-cNADP+ in the pathways it regulates. Similarly, creating modulators for the hydrolase activity of enzymes like CD38 that act on 2',3'-cNADP+ would help to clarify its lifespan and mechanism of action.
The development of such modulators could also have therapeutic potential. Given the involvement of enzymes like SARM1 and CD38 in neurodegenerative diseases and metabolic disorders, selective modulation of their activity related to NADP+ metabolism could offer new therapeutic strategies. researchgate.netnih.gov
Exploration of Novel Analytical and Structural Biology Techniques
Advancements in analytical and structural biology techniques will be crucial for advancing our understanding of 2',3'-cNADP+. The development of sensitive and specific methods for quantifying intracellular levels of 2',3'-cNADP+ is a primary challenge. Techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) are already being used to measure NAD+ and NADP+ levels and could be adapted for the specific detection of 2',3'-cNADP+. rupress.org
Furthermore, the creation of genetically encoded biosensors for 2',3'-cNADP+ would enable real-time monitoring of its concentration dynamics within living cells. This would provide unprecedented insights into its formation and degradation in response to various stimuli. Recently developed biosensors for the NADPH/NADP+ redox couple, known as NAPstars, demonstrate the feasibility and power of such approaches for studying pyridine nucleotide dynamics. nih.gov
Structural biology techniques, such as X-ray crystallography and cryo-electron microscopy, will be essential for visualizing the interactions between 2',3'-cNADP+ and its binding proteins. Determining the three-dimensional structures of enzymes like ADP-ribosyl cyclase and SARM1 in complex with 2',3'-cNADP+ would reveal the molecular basis of its recognition and processing. This structural information would also be invaluable for the rational design of selective modulators.
An enzymatic cycling procedure has been described for the detection of NADP+ generated from the hydrolysis of 2',3'-cNADP+ by the enzyme 2':3'-cyclic nucleotide 3'-phosphodiesterase. nih.gov This method, which results in a colored product, offers a sensitive way to indirectly measure 2',3'-cNADP+ levels and could be adapted for high-throughput screening assays. nih.gov
| Technique | Application for 2',3'-cNADP+ Research | Potential Insights |
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Quantification of intracellular 2',3'-cNADP+ levels. | Basal levels and changes in response to stimuli. |
| Genetically Encoded Biosensors | Real-time monitoring of 2',3'-cNADP+ dynamics in living cells. | Spatiotemporal control of 2',3'-cNADP+ signaling. |
| X-ray Crystallography / Cryo-EM | Determining the 3D structure of 2',3'-cNADP+ in complex with proteins. | Molecular basis of recognition and catalysis. |
| Enzymatic Cycling Assays | Sensitive detection of 2',3'-cNADP+ through its hydrolysis product. | High-throughput screening for modulators. |
Q & A
Q. How to reconcile discrepancies in cofactor binding affinities reported in crystallographic vs. solution-phase studies?
- Methodological Answer : Crystallography may favor high-affinity conformations, while solution-phase ITC captures dynamic equilibria. Perform mutagenesis (e.g., Y354S in FAD-dependent enzymes) to test residue-specific contributions. Complementary techniques like surface plasmon resonance (SPR) provide kinetic binding parameters (kon/koff) missing in static structures .
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